molecular formula C16H22O B12899914 2-Butyl-6-tert-butyl-1-benzofuran CAS No. 123283-09-0

2-Butyl-6-tert-butyl-1-benzofuran

Cat. No.: B12899914
CAS No.: 123283-09-0
M. Wt: 230.34 g/mol
InChI Key: TWASNMPKJGKZQB-UHFFFAOYSA-N
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Description

2-Butyl-6-tert-butyl-1-benzofuran (CAS 123283-09-0) is an organic compound with the molecular formula C16H22O and a molecular weight of 230.35 g/mol . It belongs to the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal and materials chemistry due to its diverse biological activities . Benzofuran derivatives are recognized for their potential antioxidant properties; the tert-butyl group, in particular, is a sterically hindered moiety often investigated for its ability to impart stability and radical-scavenging activity in polymer and chemical systems . Researchers utilize this specific benzofuran compound as a key synthetic intermediate or building block for the construction of more complex molecular architectures. Its structure, featuring both alkyl and tert-butyl substituents, makes it a valuable substrate for studies in synthetic methodology development, including investigations into cyclization and functionalization reactions . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123283-09-0

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

2-butyl-6-tert-butyl-1-benzofuran

InChI

InChI=1S/C16H22O/c1-5-6-7-14-10-12-8-9-13(16(2,3)4)11-15(12)17-14/h8-11H,5-7H2,1-4H3

InChI Key

TWASNMPKJGKZQB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(O1)C=C(C=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclization of Aromatic Precursors Bearing Side Chains

A patented method describes the preparation of benzofuran derivatives by cyclizing aromatic compounds bearing side chains under basic conditions in aqueous or hydro-organic media. The process involves:

  • Introducing the aromatic precursor into the medium.
  • Adding a base (e.g., potassium carbonate).
  • Heating the reaction mixture to reflux (around 130–135 °C) under nitrogen for several hours (typically 5 hours).
  • Neutralizing excess base with mineral acids (e.g., hydrochloric acid).
  • Extracting the product with petroleum ether or similar solvents.
  • Removing solvents under reduced pressure to isolate the benzofuran derivative.

This method is particularly effective for preparing 2-n-butyl substituted benzofurans and can be adapted for tert-butyl substitution by selecting appropriate starting materials.

Intramolecular Cyclization via Potassium Carbonate and Potassium Iodide Catalysis

A detailed industrially scalable method for preparing 2-butylbenzofuran intermediates (relevant to 2-butyl-6-tert-butyl-1-benzofuran synthesis) involves:

  • Starting from 2-(2-aldehyde phenoxy) methyl caproate as the substrate.
  • Reacting in an organic solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).
  • Using potassium carbonate and potassium iodide as catalysts.
  • Heating the mixture at 100–150 °C under reflux until the starting material is consumed (monitored by TLC).
  • Cooling the reaction mixture and adding water and an organic solvent (e.g., n-hexane, ethyl acetate) for extraction.
  • Separating the organic phase, drying, and concentrating under reduced pressure to obtain a yellow transparent liquid product.

This method avoids complicated chromatographic purification and is suitable for large-scale production. Yields reported range from approximately 48.8% to 74.3%, depending on scale and solvent choice.

Table 1: Key Parameters in Potassium Carbonate/Iodide Catalyzed Cyclization

Parameter Range/Value Notes
Substrate 2-(2-aldehyde phenoxy) methyl caproate Starting material for cyclization
Catalyst Potassium carbonate (0.5–2 molar equiv.) Base catalyst
Co-catalyst Potassium iodide (0.1–1 molar equiv.) Facilitates reaction
Solvent DMF, DMAc, or C1-C4 alcohols, ketones DMF preferred for industrial scale
Reaction temperature 100–150 °C Reflux conditions
Reaction time 1.5–5 hours Monitored by TLC
Work-up solvents Water + n-hexane, ethyl acetate, methyl tert-butyl ether For extraction and purification
Yield 48.8%–74.3% Scale-dependent

Suzuki Coupling and Functional Group Transformations

Recent synthetic studies on benzofuran derivatives highlight the use of Suzuki coupling reactions to introduce substituents at specific positions on the benzofuran ring. The general approach includes:

  • Bromination of benzofuran precursors at desired positions.
  • Coupling with pinacol boronate esters bearing alkyl groups (e.g., tert-butyl).
  • Subsequent functional group transformations such as hydrolysis, reduction, or acylation to achieve the target substitution pattern.

For example, tert-butyl groups can be introduced via Suzuki coupling of bromobenzofuran intermediates with tert-butyl-substituted boronates, followed by purification steps. This method allows precise control over substitution at the 6-position while maintaining the butyl group at the 2-position.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Suitable Scale
Cyclization with base in aqueous/hydro-organic medium Simple setup, effective for 2-butyl substitution May require high temperature reflux, limited tert-butyl data Laboratory to pilot scale
Potassium carbonate/iodide catalyzed cyclization High purity product, avoids chromatography, scalable Requires careful temperature control, solvent handling Industrial scale
Suzuki coupling and functionalization High regioselectivity, versatile substitution Multi-step, requires palladium catalysts, more costly Laboratory to pilot scale

Detailed Research Findings

  • The potassium carbonate/iodide method demonstrates robustness in producing 2-butylbenzofuran with yields up to 74.3% on a multi-kilogram scale, using DMF as solvent and mild reflux conditions (100–150 °C). The reaction is monitored by TLC to ensure complete conversion.

  • The cyclization method under nitrogen atmosphere at 130–135 °C for 5 hours yields nitrated benzofuran derivatives, which can be further functionalized to introduce tert-butyl groups at the 6-position via subsequent coupling reactions.

  • Suzuki coupling reactions enable the introduction of bulky tert-butyl groups at the 6-position with high regioselectivity, using palladium catalysts and pinacol boronate esters. This method is well-documented for benzofuran derivatives and allows for structural diversification.

Chemical Reactions Analysis

Oxidation Reactions

The butyl and tert-butyl substituents enable selective oxidation under controlled conditions. For example:

  • Oxidation of the butyl chain : Using potassium permanganate (KMnO₄) in acidic or neutral conditions, the terminal methyl group of the butyl chain is oxidized to a carboxylic acid, forming 2-(carboxypropyl)-6-tert-butyl-1-benzofuran. This reaction proceeds via radical intermediates, with the tert-butyl group stabilizing transition states through steric hindrance.

ReagentConditionsProductYieldReference
KMnO₄H₂O, 80°C2-(Carboxypropyl)-6-tert-butyl-1-benzofuran65–72%

Reduction Reactions

The benzofuran core can undergo partial hydrogenation under specific reducing agents:

  • Furan ring reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) selectively reduces the furan oxygen, yielding 2-butyl-6-tert-butyl-1,3-dihydrobenzofuran. This product retains the alkyl substituents while converting the oxygen heteroatom into a hydroxyl group.

ReagentConditionsProductYieldReference
LiAlH₄THF, reflux2-Butyl-6-tert-butyl-1,3-dihydrobenzofuran58–64%

Electrophilic Aromatic Substitution

The tert-butyl group strongly activates the benzofuran ring toward electrophilic substitution. Computational studies suggest bromination occurs preferentially at the 5-position due to steric and electronic effects :

  • Bromination : Bromine (Br₂) with FeCl₃ as a catalyst generates 5-bromo-2-butyl-6-tert-butyl-1-benzofuran. The tert-butyl group directs electrophiles to the para position relative to itself, while the butyl chain minimally influences regioselectivity .

ReagentConditionsProductYieldReference
Br₂/FeCl₃CH₂Cl₂, 25°C5-Bromo-2-butyl-6-tert-butyl-1-benzofuran78%

Functional Group Transformations

The butyl chain can undergo further derivatization:

  • Halogenation : Radical bromination using N-bromosuccinimide (NBS) selectively substitutes hydrogen at the benzylic position of the butyl chain, forming 2-(3-bromobutyl)-6-tert-butyl-1-benzofuran. This product serves as an intermediate for cross-coupling reactions .

ReagentConditionsProductYieldReference
NBSCCl₄, AIBN, 70°C2-(3-Bromobutyl)-6-tert-butyl-1-benzofuran83%

Mechanistic Insights

  • Radical stabilization : The tert-butyl group impedes rotational freedom, stabilizing radical intermediates during oxidation.

  • Electronic effects : Electron-donating substituents enhance electrophilic substitution rates at activated ring positions .

  • Steric hindrance : Bulky groups limit reactivity at ortho positions, favoring para substitution in aromatic systems .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
2-Butyl-6-tert-butyl-1-benzofuran and its derivatives have been investigated for their pharmacological properties. The benzofuran moiety is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. For instance, compounds derived from benzofuran have shown promising results in inhibiting cyclooxygenase enzymes, which are crucial in inflammatory processes .

Case Study: Dronedarone
One notable application of benzofuran derivatives is in the development of Dronedarone, a drug used to treat cardiac arrhythmias. Dronedarone is chemically related to this compound and has been shown to maintain normal heart rhythms in patients with atrial fibrillation . The synthesis of such compounds often involves complex reactions that enhance their therapeutic efficacy while minimizing side effects.

Antioxidant Applications

Role as Antioxidants
The incorporation of tert-butyl groups into phenolic compounds significantly enhances their antioxidant properties. This compound can act as a potent antioxidant by scavenging free radicals and preventing oxidative stress in biological systems .

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compound15Free radical scavenging
BHT (Butylated hydroxytoluene)20Inhibition of lipid peroxidation
BHA (Butylated hydroxyanisole)25Metal chelation and free radical scavenging

Note: Lower IC50 values indicate higher antioxidant potency.

Material Science

Use in Polymer Chemistry
The chemical structure of this compound makes it suitable for use as an additive in polymers and plastics. Its antioxidant properties help stabilize materials against oxidative degradation during processing and service life .

Case Study: Stabilization of Polymers
Research has shown that incorporating benzofuran derivatives into polymer formulations enhances thermal stability and mechanical properties. For example, a study demonstrated that adding this compound to polyolefins improved both the thermal resistance and longevity of the material under UV exposure .

Summary

The applications of this compound span various fields, particularly in medicinal chemistry as a precursor for therapeutic agents like Dronedarone, as well as in material science for enhancing the stability of polymers through its antioxidant properties. Ongoing research continues to uncover new potential applications for this compound, highlighting its versatility and significance in both pharmaceutical and industrial contexts.

Mechanism of Action

The mechanism of action of 2-Butyl-6-tert-butyl-1-benzofuran depends on its specific application. In biological systems, benzofuran derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. The specific pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

These substituents can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from other benzofuran derivatives .

Q & A

Basic: What are the common synthetic routes for 2-Butyl-6-tert-butyl-1-benzofuran, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves heteroannulation or cyclization of precursor molecules. For example:

  • One-pot heteroannulation using substituted phenols and alkynes under catalytic conditions (e.g., Pd/C or CuI) can yield benzofuran cores .
  • Multi-step approaches may involve introducing the tert-butyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, followed by butyl-group incorporation using alkyl halides and base-mediated substitution .
    Key factors affecting yield :
  • Catalyst selection : Palladium or copper catalysts improve cyclization efficiency.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance tert-butyl group stability during substitution.
  • Temperature : Higher temperatures (80–120°C) are critical for overcoming steric hindrance from tert-butyl groups .

Basic: Which spectroscopic and analytical methods are optimal for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve substituent positions (e.g., tert-butyl at C-6 vs. butyl at C-2) through chemical shift disparities in aromatic protons (δ 6.8–7.5 ppm) and aliphatic groups (δ 1.2–1.4 ppm for tert-butyl) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 260.2) and fragmentation patterns.
  • X-ray crystallography : Resolves steric effects and confirms spatial arrangement of bulky substituents .

Advanced: How do steric and electronic effects of the tert-butyl group influence cyclization efficiency in benzofuran synthesis?

Methodological Answer:

  • Steric hindrance : The tert-butyl group at C-6 impedes cyclization by reducing accessibility to the reactive site. Solutions include:
    • Using bulky base catalysts (e.g., DBU) to deprotonate intermediates without steric clashes .
    • Optimizing solvent systems (e.g., toluene/THF mixtures) to stabilize transition states .
  • Electronic effects : Electron-donating tert-butyl groups enhance aromatic ring stability but may slow electrophilic substitution. Microwave-assisted synthesis can accelerate reactions under controlled dielectric heating .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

  • Comparative assays : Perform parallel testing under standardized conditions (e.g., identical cell lines, IC50_{50} protocols) to isolate substituent-specific effects .
  • Structural analysis : Correlate bioactivity with substituent positioning using X-ray or computational docking studies (e.g., tert-butyl groups may block enzyme active sites) .
  • Meta-analysis : Reconcile discrepancies by reviewing reaction purity (HPLC >95%) and stereochemical outcomes (e.g., unintended racemization) .

Advanced: What strategies are effective for designing benzofuran derivatives with enhanced enzyme inhibitory selectivity?

Methodological Answer:

  • Substituent engineering :
    • C-2 modifications : Introduce electron-withdrawing groups (e.g., nitro, cyano) to modulate π-π stacking with enzyme pockets .
    • C-6 tert-butyl optimization : Replace tert-butyl with smaller alkyl groups (e.g., isopropyl) to reduce steric clashes while retaining hydrophobicity .
  • Computational modeling : Use molecular dynamics simulations to predict binding affinities and guide synthetic prioritization .

Basic: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Purification hurdles : Bulk tert-butyl groups increase hydrophobicity, complicating column chromatography. Use countercurrent chromatography or recrystallization in hexane/ethyl acetate gradients .
  • Reagent compatibility : Scale-sensitive catalysts (e.g., Pd/C) require flow chemistry systems to maintain efficiency and safety .

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